molecular formula C7H8IN B1310255 4-Iodo-N-methylaniline CAS No. 60577-34-6

4-Iodo-N-methylaniline

Cat. No.: B1310255
CAS No.: 60577-34-6
M. Wt: 233.05 g/mol
InChI Key: IZVRDZGBMDYYQT-UHFFFAOYSA-N
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Description

4-Iodo-N-methylaniline is an organic compound with the chemical formula C7H8IN. It is a white to light yellow crystalline solid with an aromatic taste. This compound is used as an intermediate in the synthesis of various organic compounds, including pesticides, medicines, and dyes .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Iodo-N-methylaniline can be synthesized through the iodination of N-methylaniline. The process involves dissolving N-methylaniline in acetic acid, followed by the addition of iodine and a sulfuric acid catalyst. The reaction mixture is then cooled to produce crystals, which are filtered and washed to obtain this compound .

Industrial Production Methods

The industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors and efficient purification techniques to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

4-Iodo-N-methylaniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Iodo-N-methylaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Iodo-N-methylaniline involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The pathways involved include nucleophilic substitution, electrophilic addition, and redox reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Iodo-N-methylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the iodine atom makes it a valuable intermediate for further functionalization, while the methyl group on the nitrogen atom influences its reactivity and solubility .

Properties

IUPAC Name

4-iodo-N-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8IN/c1-9-7-4-2-6(8)3-5-7/h2-5,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZVRDZGBMDYYQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=C(C=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10209380
Record name Benzenamine, 4-iodo-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10209380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60577-34-6
Record name Benzenamine, 4-iodo-N-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060577346
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, 4-iodo-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10209380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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